Clovoxamine -

Clovoxamine

Catalog Number: EVT-1575778
CAS Number:
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clovoxamine, commonly known as fluvoxamine, is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and major depressive disorder. It is recognized for its ability to enhance serotonin levels in the brain, thereby improving mood and reducing anxiety. This compound is classified under the category of antidepressants and has also been investigated for its potential effects on various neurological conditions.

Source

Fluvoxamine was first synthesized in the 1970s and has been widely used in clinical settings since its approval. The compound is derived from the chemical structure of other SSRIs, specifically designed to minimize side effects while maximizing therapeutic efficacy.

Classification

Fluvoxamine is classified as an antidepressant within the SSRI category. It functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft, increasing serotonin availability for receptor binding.

Synthesis Analysis

Methods

The synthesis of fluvoxamine maleate involves several key steps, primarily utilizing trifluoromethylbenzoic acid as a starting material. The process typically includes:

  1. Formation of Intermediates: The initial reaction involves creating N-methyl-N-methoxy-trifluoromethylbenzamide through a series of reactions including alkylation and condensation.
  2. Oxime Formation: The intermediate undergoes further transformation to generate 5-methoxyl-1-(4-trifluoromethyl) pentanone oxime.
  3. Final Synthesis: The oxime reacts with 2-chloroethyl amine and maleic acid to yield fluvoxamine maleate, which is then purified through recrystallization techniques.

Technical Details

Molecular Structure Analysis

Structure

Fluvoxamine has a complex molecular structure characterized by its trifluoromethyl group and methoxy substituents. Its chemical formula is C_16H_17F_3N_2O, with a molecular weight of approximately 320.32 g/mol.

Data

  • Molecular Weight: 320.32 g/mol
  • Molecular Formula: C_16H_17F_3N_2O
  • Melting Point: 120-122 °C
  • Solubility: Soluble in methanol, ethanol, and other organic solvents.
Chemical Reactions Analysis

Reactions

Fluvoxamine undergoes various chemical reactions during its synthesis and metabolism:

  1. Alkylation Reactions: The introduction of alkyl groups is crucial for forming the final structure.
  2. Condensation Reactions: These are essential for creating intermediates that lead to fluvoxamine.
  3. Hydrolysis: In biological systems, fluvoxamine can be hydrolyzed to form active metabolites.

Technical Details

The synthesis involves controlling reaction environments to minimize impurities, with optimal conditions identified through experimental trials .

Mechanism of Action

Fluvoxamine primarily acts by inhibiting the reuptake of serotonin at the synaptic cleft, leading to increased serotonin levels in the brain. This mechanism enhances neurotransmission and contributes to mood stabilization.

Process

  1. Serotonin Binding: Fluvoxamine binds to the serotonin transporter (SERT), blocking serotonin reabsorption.
  2. Increased Serotonin Availability: This blockage allows more serotonin to remain available for receptor activation.
  3. Neurotransmission Enhancement: The increased serotonergic activity helps alleviate symptoms of depression and anxiety.

Data

Clinical studies have shown that fluvoxamine effectively increases serotonin levels, correlating with improved patient outcomes in mood disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.25 g/cm³.

Chemical Properties

  • pH: Neutral when dissolved in water.
  • Stability: Stable under standard storage conditions but sensitive to light and moisture.

Relevant Data or Analyses

Studies indicate that fluvoxamine's stability can be affected by environmental factors, necessitating proper storage conditions to maintain efficacy .

Applications

Fluvoxamine is primarily used in clinical settings for:

  • Treatment of Obsessive-Compulsive Disorder: It significantly reduces compulsive behaviors and intrusive thoughts.
  • Management of Major Depressive Disorder: It aids in alleviating depressive symptoms.
  • Potential Cancer Treatment: Recent studies suggest fluvoxamine may inhibit actin polymerization, showing promise in treating glioblastoma multiforme by reducing tumor cell invasion .

In addition to these applications, ongoing research explores its efficacy in treating other mental health disorders and its role as an anti-inflammatory agent.

This comprehensive analysis highlights fluvoxamine's significance as an antidepressant with diverse applications in both psychiatric and emerging oncological therapies.

Introduction to Clovoxamine: Historical Context and Pharmacological Classification

Discovery and Development as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Clovoxamine (developmental code name DU-23811) was investigated in the 1970s as a novel antidepressant compound by Duphar Laboratories, representing an early exploration into dual monoamine reuptake inhibition strategies. Unlike contemporary tricyclic antidepressants that exhibited significant anticholinergic and cardiovascular side effects, Clovoxamine demonstrated a targeted mechanism: potent inhibition of both serotonin (5-HT) and norepinephrine (NE) reuptake transporters without appreciable affinity for muscarinic acetylcholine, histamine, or adrenergic receptors [1] [5]. This pharmacological profile positioned it among the first-generation serotonin-norepinephrine reuptake inhibitors (SNRIs), a class later refined by compounds like venlafaxine and duloxetine.

Preclinical characterization revealed Clovoxamine's balanced monoamine activity. In vitro studies demonstrated potent inhibition of [³H]-serotonin uptake in rat brain synaptosomes (IC₅₀ ≈ 20 nM) and significant inhibition of [³H]-norepinephrine uptake (IC₅₀ ≈ 50 nM), establishing its dual reuptake inhibition profile [1] [4]. Early clinical trials in the 1980s evaluated its efficacy in both depressive disorders and anxiety neuroses, with one double-blind study comparing it against diazepam [1]. Despite promising initial clinical findings, Clovoxamine was never marketed globally, with development halted after Phase III trials. Regulatory records indicate discontinued NDA/BLA status across multiple countries including the United States, Spain, Austria, Portugal, and Switzerland [6].

Table 1: Comparative SNRI Development Timeline and Receptor Binding Profiles

CompoundDevelopment EraSERT Inhibition PotencyNET Inhibition PotencyClinical Status
Clovoxamine1970sHigh (nanomolar range)Moderate-HighDiscontinued (Phase III)
Imipramine (TCA)1950sModerateModerateMarketed
Venlafaxine1990sHighModerateMarketed
Duloxetine2000sHighHighMarketed

Structural Relationship to Fluvoxamine and Other Arylalkylamine Derivatives

Clovoxamine belongs to the arylalkylamine pharmacophore family, sharing a core structural motif with fluvoxamine: an aralkylketone O-aminopropyloxime backbone. Its chemical designation is 1-(4-chlorophenyl)-5-methoxypentan-1-one O-2-aminoethyl oxime (molecular formula: C₁₄H₂₁ClN₂O₂; molar mass: 284.78 g·mol⁻¹) [1] [4]. The critical distinction between Clovoxamine and fluvoxamine resides in their aryl substituents—Clovoxamine features a 4-chlorophenyl group whereas fluvoxamine incorporates a 4-trifluoromethylphenyl group [4] [9]. This halogen variation significantly influences electronic distribution, lipophilicity, and subsequent receptor interactions.

Fluvoxamine's structure (C₁₅H₂₁F₃N₂O₂; molar mass: 318.34 g·mol⁻¹) confers greater metabolic stability against oxidative deamination due to the electron-withdrawing trifluoromethyl group [7] [9]. Both compounds exhibit conformational flexibility, adopting multiple stable isomeric states that facilitate optimal binding to monoamine transporters. X-ray crystallography of fluvoxamine reveals planar maleate⁻ interactions and stabilisation via π-stacking and halogen bonding—properties likely shared by Clovoxamine given their structural homology [7]. The shared oxime ether linker in both molecules enables E/Z isomerism, potentially contributing to their distinct pharmacodynamic profiles despite minor substituent differences.

Preclinical Rationale for Dual Monoamine Reuptake Inhibition

The therapeutic foundation for Clovoxamine emerged from the monoamine hypothesis of depression, which postulates that deficient synaptic concentrations of serotonin and norepinephrine underlie depressive pathophysiology [3] [8]. Unlike selective serotonin reuptake inhibitors (SSRIs) or norepinephrine reuptake inhibitors (NRIs), dual SNRI action theoretically delivers broader symptomatic efficacy by modulating complementary neurobiological pathways: serotonin regulates mood stability, appetite, and anxiety, while norepinephrine enhances alertness, energy, and attention [4] [5].

Preclinical evidence supporting this dual mechanism derived from rodent neurochemical studies. Acute and chronic Clovoxamine administration elevated extracellular 5-HT and NE levels in rat prefrontal cortex and hippocampus—brain regions critically implicated in affective regulation [1]. Furthermore, Clovoxamine demonstrated synergistic effects with monoamine oxidase inhibition (MAOI). Cigarette smoke extract containing MAO inhibitors enhanced nicotine self-administration in rodents, suggesting that combined reuptake inhibition and MAO blockade amplifies monoaminergic neurotransmission [2]. This interaction may be clinically relevant given that depressed smokers exhibit reduced MAO-A activity (~30%–40% inhibition) [2], potentially augmenting Clovoxamine's efficacy in this subpopulation.

Table 2: Neurochemical Effects of Clovoxamine in Preclinical Models

Neurotransmitter SystemEffect of ClovoxamineExperimental ModelFunctional Significance
Serotonin (5-HT) Uptake>80% inhibition at 1 mg/kg i.p.Rat brain synaptosomesMood stabilization, anxiety reduction
Norepinephrine (NE) Uptake>60% inhibition at 1 mg/kg i.p.Rat hypothalamic slicesEnhanced arousal, motivation
Dopamine (DA) Uptake<20% inhibition even at high dosesMurine striatal tissueSpecificity for 5-HT/NE over DA systems
MAO ActivityNo direct inhibitionIn vitro enzyme assaysComplementary to smoke-derived MAO inhibition

The discontinuation of Clovoxamine despite its mechanistic promise highlights the translational challenges in early psychopharmacology. While it provided valuable structural insights that informed subsequent SNRI development, its clinical development was likely superseded by compounds with improved tolerability or pharmacokinetic profiles [1] [6]. Nevertheless, its legacy persists in modern arylalkylamine derivatives optimized for enhanced receptor selectivity and metabolic stability.

Properties

Product Name

Clovoxamine

IUPAC Name

2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

InChI

InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14-

InChI Key

XXPVSQRPGBUFKM-VKAVYKQESA-N

Synonyms

4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
clovoxamine

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl

Isomeric SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.